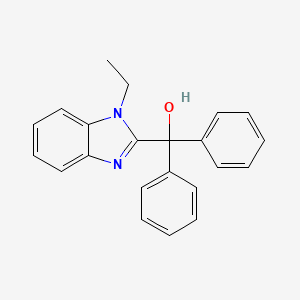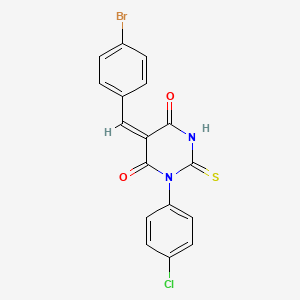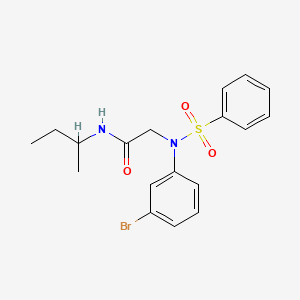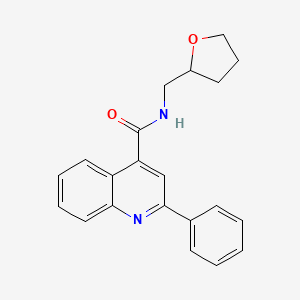
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol, also known as E-BIM-DPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of palladium complexes that have potential applications in cross-coupling reactions.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol in anti-cancer activity involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. In materials science, the mechanism of action of this compound in MOFs involves the coordination of this compound with metal ions to form a network of metal-organic complexes. In catalysis, the mechanism of action of this compound as a ligand involves the coordination of this compound with palladium ions to form a complex that can catalyze cross-coupling reactions.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential applications in imaging and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol is its versatility in various applications due to its unique structure and properties. This compound is also relatively easy to synthesize and has good stability under various conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol. One direction is to further explore its anti-cancer properties and potential applications in cancer therapy. Another direction is to investigate its potential applications in other fields such as materials science and catalysis. Additionally, future research can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in various applications.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its unique structure and properties make it an attractive candidate for scientific research. Further research can explore its potential applications and improve its efficacy in various fields.
Méthodes De Synthèse
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol involves the reaction of 1-ethyl-1H-benzimidazole with diphenylmethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Propriétés
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-2-24-20-16-10-9-15-19(20)23-21(24)22(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLOVSZWRZIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5002025.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![N-[2-(tert-butylthio)ethyl]-2-phenoxyacetamide](/img/structure/B5002032.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)
![3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate](/img/structure/B5002043.png)
![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)

![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)

![ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5002092.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)
![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)